molecular formula C7H17N3O B14254203 Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- CAS No. 392333-51-6

Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)-

Cat. No.: B14254203
CAS No.: 392333-51-6
M. Wt: 159.23 g/mol
InChI Key: RHFZJIPFCOZPLW-ZCFIWIBFSA-N
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Description

Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- is a chemical compound with the molecular formula C7H17N3O It is characterized by the presence of an amide group, two amino groups, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- typically involves the reaction of 2-amino-N-(4-aminobutyl)propanamide with appropriate reagents under controlled conditions. One common method involves the use of protecting groups to safeguard the amino functionalities during the reaction process. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.

Scientific Research Applications

Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2-amino-N-(4-aminobutyl)-, (2S)-: A stereoisomer with a different spatial arrangement of atoms.

    Butanamide, 2-amino-N-(4-aminobutyl)-: A compound with a similar structure but a different carbon chain length.

    Propanamide, 2-amino-N-(3-aminopropyl)-: A compound with a similar structure but a different position of the amino group.

Uniqueness

Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

392333-51-6

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

(2R)-2-amino-N-(4-aminobutyl)propanamide

InChI

InChI=1S/C7H17N3O/c1-6(9)7(11)10-5-3-2-4-8/h6H,2-5,8-9H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

RHFZJIPFCOZPLW-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)NCCCCN)N

Canonical SMILES

CC(C(=O)NCCCCN)N

Origin of Product

United States

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